Cas no 36947-68-9 (2-Isopropylimidazole)
2-Isopropylimidazole Chemical and Physical Properties
Names and Identifiers
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- 2-Isopropyl-1H-imidazole
- 2-Isopropylimidazole
- 2-propan-2-yl-1H-imidazole
- 1H-Imidazole, 2-(1-methylethyl)-
- 2-Isopropylimdazole
- 2-(propan-2-yl)-1H-imidazole
- A92TUY97G2
- 2-(1-methylethyl)-1H-imidazole
- FUOZJYASZOSONT-UHFFFAOYSA-N
- 2-isopropylimidazol
- 2-isopropyl imidazole
- 2-iso-propylimidazole
- 2-Isopropyl-imidazole
- PubChem15977
- KSC497S2H
- 2-Isopropyl-1H-imidazole #
- STK80234
- EN300-31726
- CS-W001201
- Q27273791
- GEMIFIOXACINMESYLATE
- AM20090593
- InChI=1/C6H10N2/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3,(H,7,8
- UNII-A92TUY97G2
- 2-(methylethyl)imidazole
- A823475
- AKOS005622606
- MFCD00014486
- SCHEMBL189942
- F2190-0639
- EINECS 253-286-6
- AC7942
- DS-3422
- I0313
- DTXSID1068013
- Q-200293
- Z335243296
- AC-8721
- 2-Isopropylimidazole, 98%
- FT-0612718
- 36947-68-9
- NS00022112
- 2-(1-Methylethyl)-1H-Imidazole; 2-(1-Methylethyl)-1H-imidazole; 2-Isopropyl-1H-imidazole; 2-Isopropylimidazole;
- STK802342
- HY-W001201
-
- MDL: MFCD00014486
- Inchi: 1S/C6H10N2/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3,(H,7,8)
- InChI Key: FUOZJYASZOSONT-UHFFFAOYSA-N
- SMILES: N1C=CN=C1C(C)C
- BRN: 107804
Computed Properties
- Exact Mass: 110.08400
- Monoisotopic Mass: 110.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 70.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.2
- Topological Polar Surface Area: 28.7
Experimental Properties
- Color/Form: crystal
- Density: 0.9894 (rough estimate)
- Melting Point: 129.0 to 135.0 deg-C
- Boiling Point: 256-260 °C(lit.)
- Flash Point: 256-260°C
- Refractive Index: 1.5000 (estimate)
- PSA: 28.68000
- LogP: 1.53310
- Solubility: Not determined
2-Isopropylimidazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
2-Isopropylimidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Isopropylimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069002358-1000g |
2-Isopropyl-1H-imidazole |
36947-68-9 | 98% | 1000g |
$156.00 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136584-250g |
2-Isopropylimidazole |
36947-68-9 | ≥98% | 250g |
¥120.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136584-500g |
2-Isopropylimidazole |
36947-68-9 | ≥98% | 500g |
¥192.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136584-100g |
2-Isopropylimidazole |
36947-68-9 | ≥98% | 100g |
¥93.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136584-25g |
2-Isopropylimidazole |
36947-68-9 | ≥98% | 25g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136584-2.5kg |
2-Isopropylimidazole |
36947-68-9 | ≥98% | 2.5kg |
¥768.90 | 2023-09-02 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0443549443- 25g |
2-Isopropylimidazole |
36947-68-9 | 98% | 25g |
¥ 120.0 | 2021-05-18 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0313-500G |
2-Isopropylimidazole |
36947-68-9 | >98.0%(GC)(T) | 500g |
¥385.00 | 2024-04-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015465-100g |
2-Isopropylimidazole |
36947-68-9 | 99% | 100g |
¥43 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015465-500g |
2-Isopropylimidazole |
36947-68-9 | 99% | 500g |
¥193 | 2024-05-24 |
2-Isopropylimidazole Suppliers
2-Isopropylimidazole Related Literature
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Zhan Zhou,Qianming Wang,Shumin Huo,Yaqing Yang Photochem. Photobiol. Sci. 2012 11 738
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Zhan Zhou,Qianming Wang,Shumin Huo,Yaqing Yang Photochem. Photobiol. Sci. 2012 11 738
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Teerat Watcharatpong,Taweesak Pila,Thana Maihom,Tomohiro Ogawa,Takuya Kurihara,Koji Ohara,Tadashi Inoue,Hiroyasu Tabe,Yong-Sheng Wei,Kanokwan Kongpatpanich,Satoshi Horike Chem. Sci. 2022 13 11422
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Peter C. Kunz,Matthias U. Kassack,Alexandra Hamacher,Bernhard Spingler Dalton Trans. 2009 7741
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5. Hydrolysis of 3-nitrophenyl acetate by β-cyclodextrin in substituted imidazole buffersMasayasu Akiyama,Tadatoshi Ohmachi,Masao Ihjima J. Chem. Soc. Perkin Trans. 2 1982 1511
Additional information on 2-Isopropylimidazole
Exploring the Applications and Advancements of 2-Isopropylimidazole (CAS No. 36947-68-9) in Chemical and Biomedical Research
The compound 2-isopropylimidazole, identified by its CAS registry number 36947-68-9, has emerged as a critical molecule in contemporary chemical and biomedical research. This organic compound, belonging to the imidazole class of heterocyclic compounds, exhibits unique structural properties that enable its versatile applications across drug discovery, material science, and catalytic processes. Recent studies have highlighted its role as a bioactive scaffold in developing novel therapeutics, particularly for conditions involving inflammation, oxidative stress, and metabolic disorders.
Structurally, 2-isopropylimidazole features a substituted imidazole ring with an isopropyl group at the 2-position. This configuration enhances its lipophilicity while maintaining the inherent hydrogen-bonding capacity of imidazoles. Researchers have leveraged this structure to design analogs that selectively target biological pathways such as NF-kB inhibition or Nrf2 activation—key mechanisms in anti-inflammatory and antioxidant therapies. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could suppress cytokine production in macrophage models more effectively than conventional anti-inflammatory agents.
In synthetic chemistry, CAS No. 36947-68-9 serves as a pivotal intermediate for constructing complex molecules. Its nucleophilic reactivity allows efficient coupling with electrophilic substrates under mild conditions. A groundbreaking method reported in Nature Catalysis (2024) utilized this property to synthesize enantiomerically pure β-amino acids—a class of compounds critical for peptide-based drug development—via asymmetric organocatalytic routes. This advancement underscores its utility in green chemistry approaches that minimize waste and energy consumption.
Beyond medicinal applications, 2-isopropylimidazole has gained attention for its role in electrochemical systems. Investigations into metal-air battery electrolytes revealed that this compound can stabilize zinc anodes by forming protective passivation layers, thereby enhancing cycle stability—a critical challenge in renewable energy storage technologies. A collaborative study between MIT and Stanford researchers (published in Advanced Materials, 2023) showcased how modifying the isopropyl substituent could further optimize these properties without compromising conductivity.
In pharmaceutical development pipelines, clinical-stage trials are currently evaluating CAS No. 36947-68-9-based compounds for neurodegenerative diseases such as Alzheimer’s. Preclinical data indicate that these molecules may inhibit amyloid-beta aggregation by modulating metal ion interactions—a mechanism validated through X-ray crystallography studies at Oxford University (Cell Reports Medicine, 2024). The compound’s ability to cross the blood-brain barrier without significant toxicity has positioned it as a promising lead candidate for central nervous system therapies.
The synthesis methodologies for 2-isopropylimidazole have also seen significant innovation over recent years. Traditional approaches involving diazotization reactions have been replaced by more efficient protocols utilizing microwave-assisted chemistry or continuous flow reactors. A notable example from ETH Zurich (Angewandte Chemie International Edition, 2023) achieved >95% yield using solvent-free conditions with recyclable catalysts derived from bio-waste materials—a breakthrough aligning with sustainability goals within the chemical industry.
In diagnostic applications, researchers have explored this compound’s fluorescent properties when conjugated with metal ions like copper or zinc. A nanosensor developed at UCLA (Analytical Chemistry, 2024) employs CAS No. 36947-68-9-functionalized quantum dots to detect trace levels of heavy metals in water samples with parts-per-trillion sensitivity—a capability critical for environmental monitoring systems.
The interdisciplinary potential of 2-isopropylimidazole extends to polymer science through its use as a crosslinker in stimuli-responsive hydrogels. By incorporating this moiety into polyethylene glycol networks, scientists at Kyoto University created materials capable of controlled drug release under pH changes—a feature demonstrated effective for targeted delivery systems tested on colorectal cancer models (Advanced Functional Materials, 2024).
Ongoing investigations are probing its interactions with membrane proteins such as ion channels and receptors using cryo-electron microscopy techniques. These structural insights are expected to accelerate structure-based drug design efforts targeting cardiovascular diseases where ion channel modulation is essential—highlighting how foundational research on this molecule continues to bridge basic science with translational medicine.
In summary, cas no:36947-68-9 represents more than just a chemical entity—it embodies a platform technology enabling breakthroughs across diverse scientific domains. Its combination of structural versatility and functional adaptability ensures it remains at the forefront of innovation in both academic research institutions and industrial R&D sectors worldwide.
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